molecular formula C21H19N5O2 B3682932 ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate

ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate

Cat. No.: B3682932
M. Wt: 373.4 g/mol
InChI Key: QXVVHSFZJHASPC-UHFFFAOYSA-N
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Description

Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a benzoate ester group, making it a unique molecule with significant research interest.

Preparation Methods

The synthesis of ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate pyrazole derivatives with pyrimidine precursors under specific conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via alkylation reactions using benzyl halides.

    Coupling with benzoate: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the benzoate ester can be replaced with other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins .

Properties

IUPAC Name

ethyl 4-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-21(27)16-8-10-17(11-9-16)25-19-18-12-24-26(20(18)23-14-22-19)13-15-6-4-3-5-7-15/h3-12,14H,2,13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVVHSFZJHASPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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